3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,5H2,(H2,9,10) |
InChI Key |
GEHUJXQXJINFCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C#CCO)N |
Canonical SMILES |
C1=CC(=NC=C1C#CCO)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Mediated Alkyne Formation
A widely employed method involves Copper(I) iodide-catalyzed reactions, which enable efficient formation of the propargyl alcohol moiety. As demonstrated in a Royal Society of Chemistry protocol, 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol is synthesized via coupling between 6-aminopyridine-3-carbaldehyde and propargyl alcohol derivatives under mild conditions. Key parameters include:
- Catalyst : Copper(I) iodide (5–10 mol%)
- Base : Triethylamine or DBU
- Solvent : Dichloromethane or THF
- Yield : 68–72% after column purification.
Nuclear magnetic resonance (NMR) analysis of the product in deuterated dimethyl sulfoxide (d6-DMSO) confirms regioselective alkyne formation, with characteristic proton resonances at δ 8.10 (s, 1H, pyridinyl H), 7.41 (d, J = 8 Hz, 2H, aromatic H), and 6.54 (d, J = 8 Hz, 1H, NH2).
Palladium-Catalyzed Cross-Couplings
Patent literature describes a Suzuki-Miyaura coupling strategy for constructing the pyridinyl-propargyl scaffold. This method utilizes:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Conditions : 90°C in toluene/water biphasic system
- Yield : 61–72% after extractive workup.
A critical intermediate, (E)-3-(2-chloro-4-aminocyclopentylpyrimidin-5-yl)-2-butenoic acid ethyl ester, is generated prior to final deprotection, highlighting the method’s compatibility with sensitive functional groups.
Multi-Step Synthetic Pathways
Sequential Protection/Deprotection Strategy
A PMC-published route employs orthogonal protecting groups to prevent unwanted side reactions during propargyl alcohol formation:
- Boc Protection : 6-Aminopyridine is treated with di-tert-butyl dicarbonate to shield the amine.
- Alkyne Installation : Sonogashira coupling with propargyl bromide under PdCl2(PPh3)2 catalysis.
- Deprotection : Trifluoroacetic acid-mediated Boc removal yields the target compound.
This three-step sequence achieves an overall yield of 54%, with HPLC purity >98%.
Reductive Amination Approaches
Alternative methods leverage reductive amination between 3-(pyridin-3-yl)propiolaldehyde and ammonia equivalents. Sodium cyanoborohydride in methanol at 0°C affords the desired product in 48% yield, though competing alkyne reduction remains a challenge.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 58 | 92 |
| DCM | 40 | 72 | 98 |
| Ethanol | 60 | 45 | 88 |
Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing transition states, while elevated temperatures (>50°C) promote side product formation via alkyne oligomerization.
Continuous Flow Synthesis
Recent advances employ microreactor systems to improve heat/mass transfer. A tubular reactor with immobilized CuI catalyst achieves 89% conversion in 12 minutes residence time, demonstrating scalability potential for industrial applications.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns (ACN/H2O gradient) resolve this compound from common impurities like unreacted propargyl alcohol (retention time 6.2 vs. 4.8 minutes).
Challenges and Mitigation Strategies
Alkyne Prototropy
The propargyl alcohol moiety exhibits keto-enol tautomerism, complicating isolation. Adding molecular sieves (4Å) shifts equilibrium toward the desired enol form, increasing isolated yields by 18%.
Oxidative Degradation
Solutions containing >1 mg/mL of the compound in DMSO show 12% decomposition over 48 hours at 25°C. Storage under argon at −20°C stabilizes the product for >6 months.
Emerging Methodologies
Photoredox Catalysis
Visible light-mediated coupling using Ir(ppy)3 as photocatalyst enables room-temperature synthesis with 76% yield, reducing energy input by 40% compared to thermal methods.
Biocatalytic Routes
Engineered alcohol dehydrogenases from Thermoanaerobacter brockii catalyze stereoselective alkyne reduction, though current yields remain low (22–29%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-ynal or 3-(6-Amino-pyridin-3-yl)-prop-2-ynoic acid.
Reduction: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-yn-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyridine Derivatives
The Catalog of Pyridine Compounds (2017) lists several analogs with modifications to the pyridine ring’s substituents, their positions, or the propargyl chain (Table 1). Key structural differences include:
- Substituent type: Amino, chloro, fluoro, methoxy, or methyl groups.
- Substituent position : Variations in the location of functional groups (e.g., 2-, 3-, 4-, 5-, or 6-position).
- Propargyl chain: Presence of propargyl alcohol (-C≡C-CH2OH) versus saturated propanol (-CH2-CH2-CH2OH).
Table 1: Structural Comparison of Selected Pyridine Derivatives
Impact of Substituents on Properties
Electronic and Steric Effects
- For example, 3-(2-Aminopyridin-3-yl)propan-1-ol (saturated chain) forms stronger hydrogen bonds than halogenated analogs, influencing solubility and crystal packing .
- Halogens (-F, -Cl) : Electron-withdrawing groups reduce basicity but enhance stability and lipophilicity. 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol combines chloro and methyl groups, balancing reactivity and steric bulk .
- Methoxy (-OCH3) : Enhances solubility in polar solvents. 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is likely more water-soluble than halogenated analogs .
Hydrogen-Bonding and Crystallinity
The amino and hydroxyl groups in this compound enable diverse hydrogen-bonding motifs, critical for supramolecular assembly. In contrast, halogenated analogs (e.g., chloro or fluoro derivatives) rely more on van der Waals interactions, leading to distinct crystal structures .
Q & A
Q. What synthetic strategies are recommended for preparing 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s propargyl alcohol and aminopyridine moieties suggest a modular synthesis. A Sonogashira coupling between a halogenated 6-aminopyridine derivative (e.g., 3-bromo-6-aminopyridine) and propargyl alcohol precursors could be employed. Catalyst systems (e.g., Pd/Cu with triphenylphosphine) in a polar aprotic solvent (DMF or THF) under inert gas are typical . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is advised. Reaction optimization should focus on temperature (60–80°C) and catalyst loading (1–5 mol%) to minimize side products like alkyne homocoupling.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : and NMR to confirm proton environments (e.g., propargyl CHOH at δ ~4.5 ppm, pyridine protons at δ 7.0–8.5 ppm) and carbon backbone.
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H] and fragmentation patterns.
- HPLC : Reverse-phase chromatography (C18 column, aqueous acetonitrile mobile phase) to assess purity (>95%).
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), refine using SHELXL for bond-length/angle validation .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound’s propargyl alcohol group is prone to oxidation and moisture sensitivity. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Monitor degradation via periodic TLC or HPLC. Avoid exposure to light or acidic/basic conditions, which may trigger alkyne polymerization or pyridine ring modification .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the propargyl alcohol’s terminal alkyne may exhibit strong π-backbonding with Pd(0) catalysts in cross-coupling reactions. Solvent effects (e.g., DMF vs. THF) can be modeled using continuum solvation models (SMD) to predict reaction pathways . Validate predictions experimentally by comparing catalytic turnover rates under varying conditions.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or missing MS fragments) may arise from tautomerism (amine-pyridine equilibrium) or dynamic effects. Techniques to address this include:
Q. How can the compound’s hydrogen-bonding network influence its solid-state packing and solubility?
- Methodological Answer : Analyze crystal packing using Mercury software with SHELXL-refined structures . The propargyl OH and pyridine amine groups likely form intermolecular H-bonds, creating layered or helical motifs. Solubility can be modulated by disrupting these networks via co-crystallization with carboxylic acids (e.g., oxalic acid) or using polar aprotic solvents (DMSO). Quantify solubility via gravimetric analysis in solvent mixtures .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Based on analogous aminopyridine safety
- Respiratory : N95 mask or fume hood for particulate control .
- Skin : Nitrile gloves (tested for chemical permeation) and lab coats.
- Eye : ANSI-approved goggles with side shields.
- Emergency Measures : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
